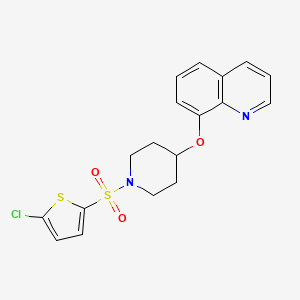
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a chlorothiophene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate. The chlorothiophene sulfonyl group is then attached via a sulfonylation reaction, using reagents such as chlorothiophene sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound could lead to the formation of quinoline N-oxide derivatives, while reduction could yield various reduced forms of the quinoline and piperidine rings.
Aplicaciones Científicas De Investigación
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine: A structurally similar compound with a piperidine ring and a chlorothiophene sulfonyl group.
Quinoline derivatives: Compounds with a quinoline core structure, which may have different substituents on the ring system.
Uniqueness
8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to the combination of its quinoline core, piperidine ring, and chlorothiophene sulfonyl group. This unique structure may confer specific properties and activities that are not present in other similar compounds, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULOEOELVLFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)

![3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)
![ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate](/img/structure/B2694275.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2694279.png)
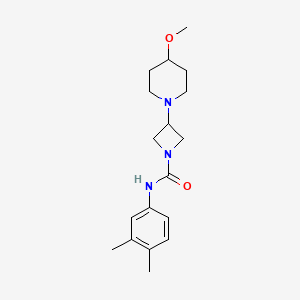
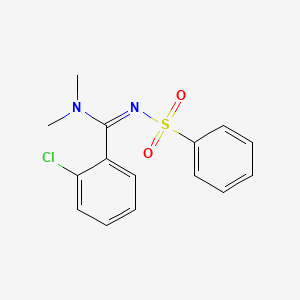
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)
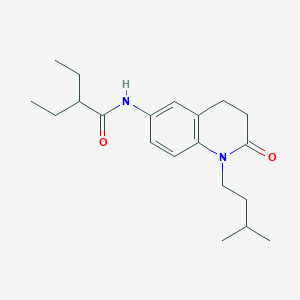
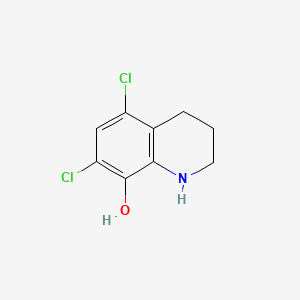
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2694293.png)
